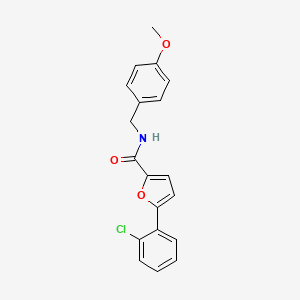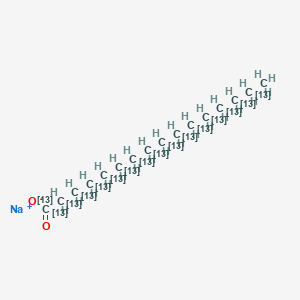
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a benzyl group, an oxazole ring, and a dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide typically involves the acylation of amines using esters as the acyl source. One common method employs catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. Catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields at temperatures ranging from 80–120 °C . Another approach involves the decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, followed by intramolecular cyclizations .
Industrial Production Methods
Industrial production of this compound may involve electrosynthesis, which is a greener and more sustainable method. Electrosynthesis allows for the efficient preparation of amides, including this compound, by utilizing electrochemical conditions .
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, ethyl acetate, butyl acetate, and α-oxocarboxylic acids. Reaction conditions typically involve temperatures ranging from 80–120 °C and catalyst loadings as low as 10 mol% .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the acylation of amines using esters as the acyl source can yield various acetamide products .
Scientific Research Applications
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical processes and interactions with enzymes and proteins.
Industry: It is used in the manufacturing of pharmaceuticals, plastics, and pesticides.
Mechanism of Action
The mechanism of action of N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide primarily revolves around its ability to interact with various molecular structures. As an amide, it can form hydrogen bonds, influencing its solubility and interaction with other compounds. Its solubility in water and ability to disrupt the structural integrity of certain proteins and enzymes make it a compound of interest in biochemical research . Derivatives of this compound have shown promising activity in inhibiting certain enzymes linked to diseases .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A member of the class of acetamides that is acetamide in which one of the hydrogens attached to the nitrogen is substituted by a phenyl group.
Naryl-2-(N-disubstituted) acetamide compounds: These compounds have potential as inhibitors for neurodegenerative enzymes and exhibit unique structural properties.
Uniqueness
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide is unique due to its specific structure, which includes a benzyl group, an oxazole ring, and a dimethylpropyl group
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[(1S)-1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2-dimethylpropyl]acetamide |
InChI |
InChI=1S/C17H24N2O2/c1-12(20)18-15(17(2,3)4)16-19-14(11-21-16)10-13-8-6-5-7-9-13/h5-9,14-15H,10-11H2,1-4H3,(H,18,20)/t14-,15+/m0/s1 |
InChI Key |
QBWYBXQVVVSUFN-LSDHHAIUSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C1=N[C@H](CO1)CC2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(=O)NC(C1=NC(CO1)CC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)

![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)




![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)

